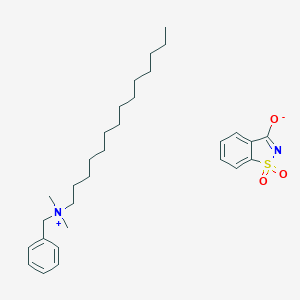
Myristalkonium saccharinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristalkonium saccharinate is a quaternary ammonium compound that is widely used in scientific research. It is a cationic surfactant that is commonly used as a reagent in molecular biology and biochemistry experiments. Myristalkonium saccharinate is synthesized through a simple chemical process that involves the reaction of myristyl chloride with saccharin.
Wirkmechanismus
The mechanism of action of Myristalkonium saccharinate is based on its cationic surfactant properties. It interacts with negatively charged molecules, such as DNA and cell membranes, through electrostatic interactions. Myristalkonium saccharinate is also known to disrupt lipid bilayers and destabilize membrane proteins.
Biochemische Und Physiologische Effekte
Myristalkonium saccharinate has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the transfection efficiency of DNA delivery systems, increase the solubility and stability of membrane proteins, and improve the stability of protein formulations. Myristalkonium saccharinate has also been shown to have antimicrobial properties, making it useful in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Myristalkonium saccharinate is its ability to enhance the efficiency of DNA delivery systems. It is also useful in the preparation of lipid-based delivery systems and in the solubilization of membrane proteins. However, Myristalkonium saccharinate can be toxic to cells at high concentrations, and its use in biological assays may interfere with the results.
Zukünftige Richtungen
There are several future directions for research on Myristalkonium saccharinate. One area of research is the development of new delivery systems for gene therapy and drug delivery. Myristalkonium saccharinate could also be used in the development of new antimicrobial agents and as a stabilizer for protein-based therapeutics. Another area of research is the development of new surfactants with improved properties for use in biological assays and experiments.
Conclusion
Myristalkonium saccharinate is a widely used cationic surfactant in scientific research. It is synthesized through a simple chemical process and has a number of applications in molecular biology and biochemistry experiments. Myristalkonium saccharinate has been shown to have a number of biochemical and physiological effects, and its use in biological assays and experiments has significant advantages. However, there are also limitations to its use, and further research is needed to develop new surfactants with improved properties.
Synthesemethoden
Myristalkonium saccharinate is synthesized through the reaction of myristyl chloride with saccharin. The reaction takes place in an aqueous solution of sodium hydroxide and is typically carried out at room temperature. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Myristalkonium saccharinate is widely used in scientific research as a reagent in molecular biology and biochemistry experiments. It is commonly used as a surfactant in DNA extraction and purification, as well as in the preparation of liposomes and other lipid-based delivery systems. Myristalkonium saccharinate is also used as a stabilizer in protein formulations and as a detergent in membrane protein solubilization.
Eigenschaften
CAS-Nummer |
68989-01-5 |
|---|---|
Produktname |
Myristalkonium saccharinate |
Molekularformel |
C30H46N2O3S |
Molekulargewicht |
514.8 g/mol |
IUPAC-Name |
benzyl-dimethyl-tetradecylazanium;1,1-dioxo-1,2-benzothiazol-3-olate |
InChI |
InChI=1S/C23H42N.C7H5NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1-4H,(H,8,9)/q+1;/p-1 |
InChI-Schlüssel |
VGTOUOZCVUBDBV-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
Andere CAS-Nummern |
68989-01-5 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, salts with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1); Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, salts with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1); ALKYLDIMETHYLB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



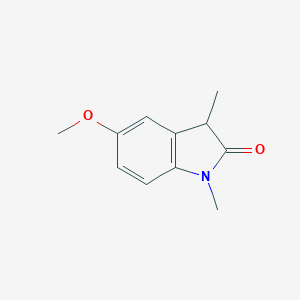
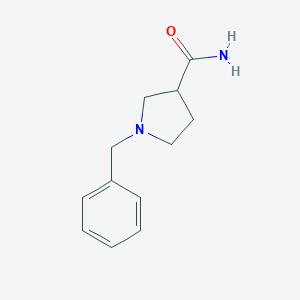
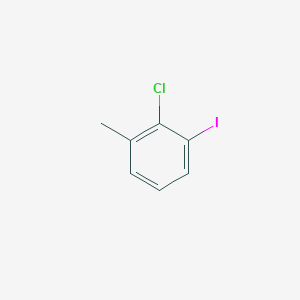

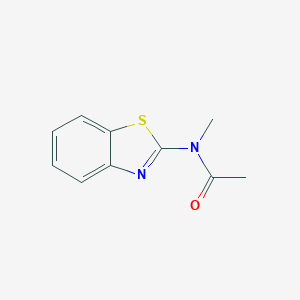
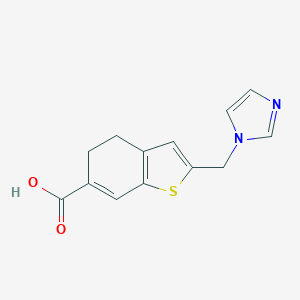
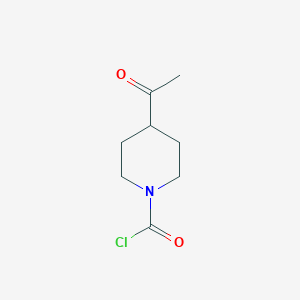
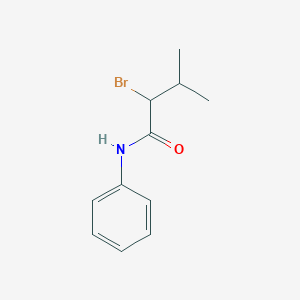
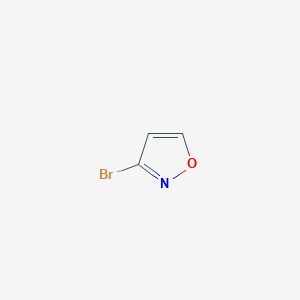
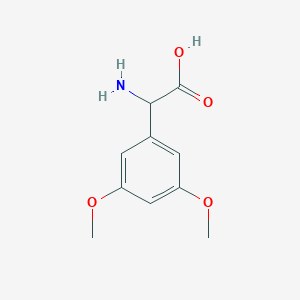
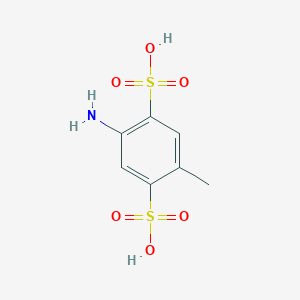
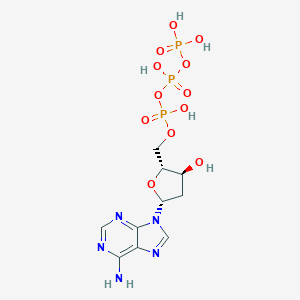
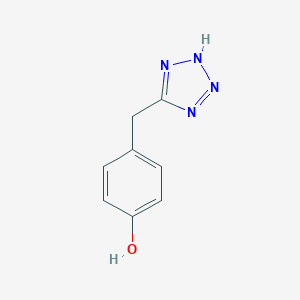
![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)